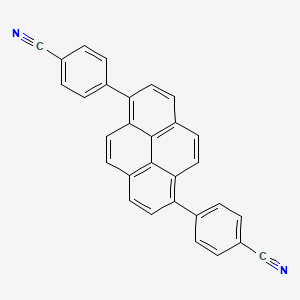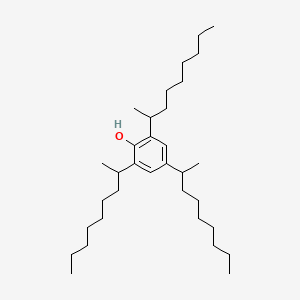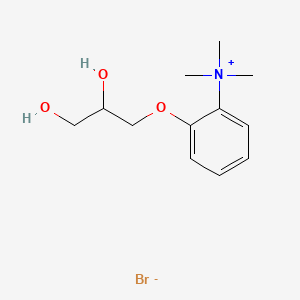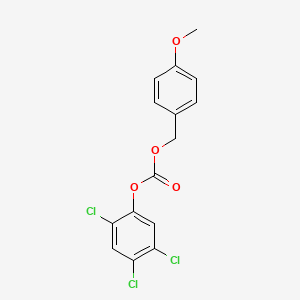
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system, which is partially hydrogenated, and an amine group that is substituted with an ethyl and a methoxy group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. One common route starts with the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions including nitration, reduction, and alkylation to introduce the amine, ethyl, and methoxy groups respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize efficiency. The purification process often includes crystallization and recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to remove the methoxy group or to further hydrogenate the naphthalene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromic acid.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce fully hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: A simpler analog without the ethyl and methoxy substitutions.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the ethyl and methoxy groups but shares the partially hydrogenated naphthalene ring.
N-Ethyl-1-naphthylamine: Similar structure but without the methoxy group.
Uniqueness
1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
64037-93-0 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
ethyl-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-12-8-4-7-11-10(12)6-5-9-13(11)15-2;/h5-6,9,12,14H,3-4,7-8H2,1-2H3;1H |
Clave InChI |
DKRQABDXWKGWDI-UHFFFAOYSA-N |
SMILES canónico |
CC[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)



![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)


![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)






